molecular formula C14H19BClFO3 B6304406 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester CAS No. 2121513-68-4

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester

Cat. No.: B6304406
CAS No.: 2121513-68-4
M. Wt: 300.56 g/mol
InChI Key: LZOJQZBOSUXGIK-UHFFFAOYSA-N
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Description

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are used in various chemical transformations including oxidations, aminations, halogenations, and C–C-bond-formations .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. They can undergo functionalizing deboronation, a process that is well developed and has many protocols . Protodeboronation, on the other hand, is not as well developed .

Mechanism of Action

The mechanism of action of pinacol boronic esters in chemical reactions involves their conversion into a broad range of functional groups . This includes oxidations, aminations, halogenations, and C–C-bond-formations .

Safety and Hazards

While specific safety and hazard information for 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester is not available, general precautions for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions in the research and application of pinacol boronic esters like 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester could involve the development of more efficient and diverse protocols for their use in organic synthesis, particularly in the area of protodeboronation .

Biochemical Analysis

Biochemical Properties

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic molecules . This compound interacts with palladium catalysts during the transmetalation step of the Suzuki–Miyaura reaction, facilitating the formation of new carbon-carbon bonds. Additionally, this compound can undergo protodeboronation, a process that involves the removal of the boron moiety, further expanding its utility in synthetic chemistry .

Cellular Effects

For instance, boronic esters have been shown to interact with reactive oxygen species (ROS), leading to changes in cellular metabolism and oxidative stress responses

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with various biomolecules. In the context of Suzuki–Miyaura coupling reactions, this compound binds to palladium catalysts, facilitating the transmetalation process that leads to the formation of new carbon-carbon bonds . Additionally, the protodeboronation of this compound involves a radical mechanism, where the boron moiety is removed, allowing for further functionalization of the molecule .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical research. This compound is known for its stability under standard storage conditions, typically at -20°C

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that boronic esters can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Boronic esters are known to participate in various metabolic processes, including oxidation and conjugation reactions

Transport and Distribution

Boronic esters are generally known to interact with various transporters and binding proteins, influencing their localization and accumulation within cells

Properties

IUPAC Name

2-(5-chloro-4-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClFO3/c1-6-18-12-8-11(17)9(7-10(12)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOJQZBOSUXGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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